molecular formula C9H12Cl2N4 B7950580 3-((1H-1,2,4-triazol-1-yl)methyl)aniline dihydrochloride

3-((1H-1,2,4-triazol-1-yl)methyl)aniline dihydrochloride

Cat. No.: B7950580
M. Wt: 247.12 g/mol
InChI Key: DFMSCMLKNOBCHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-((1H-1,2,4-triazol-1-yl)methyl)aniline dihydrochloride is a chemical compound that features a triazole ring attached to an aniline moiety. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the triazole ring, a five-membered ring containing three nitrogen atoms, imparts unique chemical properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((1H-1,2,4-triazol-1-yl)methyl)aniline dihydrochloride typically involves the formation of the triazole ring followed by its attachment to the aniline moiety. One common method involves the reaction of aniline with formaldehyde and a triazole precursor under acidic conditions to form the desired product . The reaction is usually carried out in a solvent such as methanol or ethanol, and the product is isolated by precipitation or crystallization.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. The final product is often purified through recrystallization or chromatography to meet the required specifications for various applications .

Chemical Reactions Analysis

Types of Reactions

3-((1H-1,2,4-triazol-1-yl)methyl)aniline dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the triazole ring to other nitrogen-containing heterocycles.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the aniline ring, enhancing the compound’s versatility for further applications .

Scientific Research Applications

3-((1H-1,2,4-triazol-1-yl)methyl)aniline dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-((1H-1,2,4-triazol-1-yl)methyl)aniline dihydrochloride involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and other non-covalent interactions with enzymes and receptors, modulating their activity. This interaction can inhibit the function of enzymes such as cytochrome P450, which is involved in drug metabolism and other biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-((1H-1,2,4-triazol-1-yl)methyl)aniline dihydrochloride lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in the development of new pharmaceuticals and materials .

Properties

IUPAC Name

3-(1,2,4-triazol-1-ylmethyl)aniline;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4.2ClH/c10-9-3-1-2-8(4-9)5-13-7-11-6-12-13;;/h1-4,6-7H,5,10H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFMSCMLKNOBCHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)CN2C=NC=N2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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